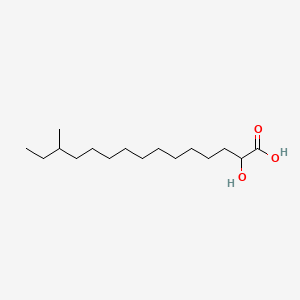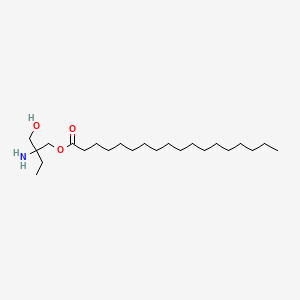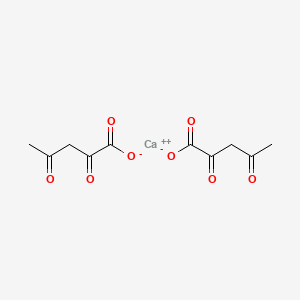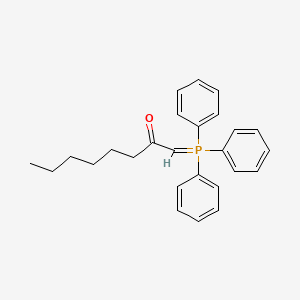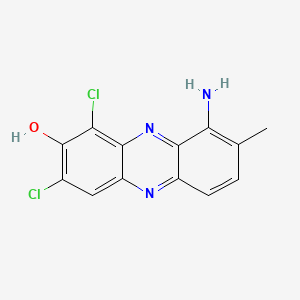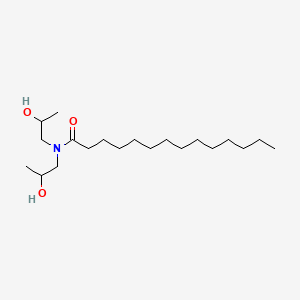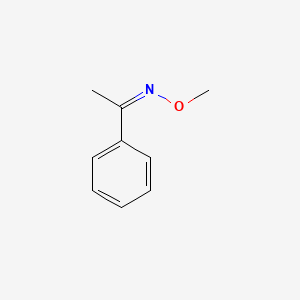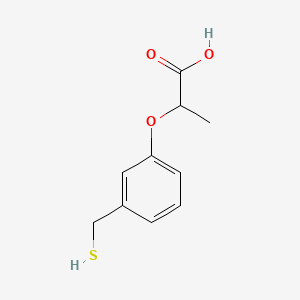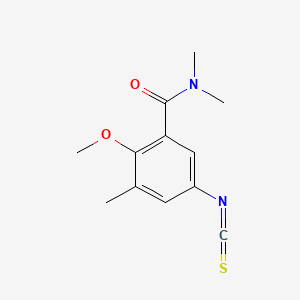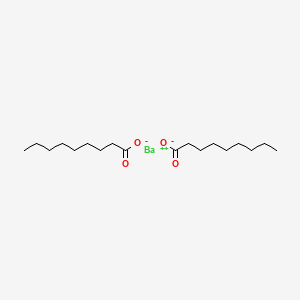
Barium nonan-1-oate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium nonan-1-oate is a chemical compound with the molecular formula C18H34BaO4 and a molecular weight of 451.78716 . It is a barium salt of nonanoic acid, also known as pelargonic acid. This compound is used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Barium nonan-1-oate can be synthesized through the reaction of nonanoic acid with barium hydroxide. The reaction typically involves dissolving nonanoic acid in an organic solvent such as ethanol, followed by the addition of barium hydroxide. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the direct reaction of nonanoic acid with barium carbonate in an aqueous medium. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Barium nonan-1-oate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form barium carbonate and other oxidation products.
Reduction: Under specific conditions, it can be reduced to form barium and nonanoic acid.
Substitution: It can participate in substitution reactions where the nonanoate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Barium carbonate and other oxidation products.
Reduction: Barium and nonanoic acid.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Barium nonan-1-oate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other barium compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of barium nonan-1-oate involves its interaction with various molecular targets and pathways. Barium ions can enter cells through calcium channels and interact with intracellular proteins, affecting cellular functions. The nonanoate group can also interact with lipid membranes and proteins, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barium octanoate: Similar in structure but with a shorter carbon chain.
Barium decanoate: Similar in structure but with a longer carbon chain.
Barium stearate: A barium salt of a longer-chain fatty acid.
Uniqueness
Barium nonan-1-oate is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its solubility, reactivity, and interactions with other molecules differ from those of similar compounds, making it suitable for specific applications .
Eigenschaften
CAS-Nummer |
36596-55-1 |
|---|---|
Molekularformel |
C18H34BaO4 |
Molekulargewicht |
451.8 g/mol |
IUPAC-Name |
barium(2+);nonanoate |
InChI |
InChI=1S/2C9H18O2.Ba/c2*1-2-3-4-5-6-7-8-9(10)11;/h2*2-8H2,1H3,(H,10,11);/q;;+2/p-2 |
InChI-Schlüssel |
UUWFTTWBEGHUQG-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




